7-Bromo-5-chloro-1H-benzimidazol-2-amine
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Overview
Description
7-Bromo-5-chloro-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse pharmacological activities . Benzimidazoles are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Bromo-5-chloro-1H-benzimidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-6-chloro-1H-benzo[d]imidazole with hydrazine hydrate in the presence of sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at 60°C . This method ensures the formation of the desired benzimidazole ring structure.
Chemical Reactions Analysis
7-Bromo-5-chloro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzimidazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imine derivatives.
Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5-chloro-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
7-Bromo-5-chloro-1H-benzimidazol-2-amine is unique due to its specific substitution pattern on the benzimidazole ring. Similar compounds include:
7-Bromo-4-chloro-1H-indazole: This compound has a similar structure but differs in the position of the chlorine atom.
5,6-Dimethyl-1H-benzimidazole: Known for its role in the structure of vitamin B12.
Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Biological Activity
7-Bromo-5-chloro-1H-benzimidazol-2-amine is a chemical compound with the molecular formula C7H5BrClN3 and a molecular weight of 246.49 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, flow cytometry analyses demonstrated that the compound accelerates apoptosis in MCF cell lines, with effective concentrations leading to significant tumor growth suppression in animal models .
The structure-activity relationship (SAR) studies reveal that modifications to the benzimidazole core can enhance its cytotoxic effects. For example, derivatives of benzimidazole have been synthesized that exhibit IC50 values in the low micromolar range against glioblastoma and other cancer types .
Antimicrobial Activity
This compound also shows notable antimicrobial properties. It has been tested against a variety of pathogens, including Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The compound's mechanism appears to involve disruption of cellular processes in bacteria, although specific pathways are still under investigation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. This binding alters their activity, leading to the observed biological responses. For instance, it has been suggested that the compound may inhibit certain kinases involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other benzimidazole derivatives:
Compound Name | Structure Characteristics | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
This compound | Bromine and chlorine substitutions on benzimidazole ring | Low μM range against MCF cells | Significant against Gram-positive and Gram-negative bacteria |
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Fluoroethyl substitution enhances activity | IC50 = 45.2 ± 13.0 μM | Moderate |
Thiabendazole | Known anthelmintic agent | IC50 varies | Effective against parasites |
This table illustrates how structural modifications can influence both anticancer and antimicrobial activities across different compounds.
Case Study 1: Anticancer Efficacy in Mice
In a study examining the anticancer efficacy of this compound, researchers administered the compound to tumor-bearing mice. The results indicated a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .
Properties
IUPAC Name |
4-bromo-6-chloro-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOJGYGGWAPZRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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